molecular formula C6H4F3NO3 B12891271 2-(5-(Trifluoromethyl)isoxazol-3-yl)acetic acid

2-(5-(Trifluoromethyl)isoxazol-3-yl)acetic acid

Cat. No.: B12891271
M. Wt: 195.10 g/mol
InChI Key: PWRWAHNRFUWSCG-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethyl)isoxazol-3-yl)acetic acid is an organic compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The trifluoromethyl group attached to the isoxazole ring imparts unique chemical properties, making this compound of significant interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Trifluoromethyl)isoxazol-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted isoxazoles

Scientific Research Applications

Chemistry

In chemistry, 2-(5-(Trifluoromethyl)isoxazol-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. The trifluoromethyl group enhances its binding affinity to various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound have shown promise as anti-inflammatory and anticancer agents. Their ability to modulate specific molecular pathways makes them valuable in therapeutic research.

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which 2-(5-(Trifluoromethyl)isoxazol-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit enzyme activity by binding to the active site, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methylisoxazol-3-yl)acetic acid
  • 2-(5-Chloromethylisoxazol-3-yl)acetic acid
  • 2-(5-Bromomethylisoxazol-3-yl)acetic acid

Uniqueness

Compared to its analogs, 2-(5-(Trifluoromethyl)isoxazol-3-yl)acetic acid is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability, lipophilicity, and biological activity. This makes it a more potent and versatile compound for various applications.

Properties

Molecular Formula

C6H4F3NO3

Molecular Weight

195.10 g/mol

IUPAC Name

2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]acetic acid

InChI

InChI=1S/C6H4F3NO3/c7-6(8,9)4-1-3(10-13-4)2-5(11)12/h1H,2H2,(H,11,12)

InChI Key

PWRWAHNRFUWSCG-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1CC(=O)O)C(F)(F)F

Origin of Product

United States

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